![molecular formula C11H19NO2 B3030402 Estreptoquinasa CAS No. 9002-01-1](/img/structure/B3030402.png)
Estreptoquinasa
概述
描述
作用机制
Target of Action
Streptokinase, also known as Estreptoquinasa, primarily targets plasminogen , a protein that is converted into plasmin . Plasmin is a serine protease that plays a crucial role in fibrinolysis, the process that breaks down blood clots .
Mode of Action
Streptokinase forms a highly specific 1:1 enzymatic complex with plasminogen . This complex promotes the cleavage of the Arg/Val bond in plasminogen to form the proteolytic enzyme plasmin . This interaction leads to significant changes in the fibrinolytic system, promoting the breakdown of blood clots .
Biochemical Pathways
The activation of plasminogen by Streptokinase leads to the formation of plasmin, which degrades the fibrin matrix of the thrombus . This process is part of the fibrinolytic system, a biochemical pathway that regulates the breakdown of blood clots . The degradation of fibrin clots results in the production of fibrin degradation products, which have further downstream effects on coagulation and fibrinolysis .
Pharmacokinetics
Streptokinase is metabolized in the liver via proteolysis . It is excreted via urine as peptides . The elimination half-life of the streptokinase-plasminogen activator complex is approximately 80 minutes . These properties impact the bioavailability of Streptokinase and its effectiveness as a thrombolytic agent .
Result of Action
The primary result of Streptokinase’s action is the degradation of fibrin clots, leading to the dissolution of blood clots or arterial blockages . This action is particularly beneficial in the treatment of conditions such as myocardial infarction (heart attack), pulmonary embolism, and arterial thromboembolism .
生化分析
Biochemical Properties
Estreptoquinasa mediates the cleavage of a peptide bond in plasminogen, producing the active product plasmin . This process involves interactions between the COOH-terminal lysine residue of this compound and one of the five kringle domains of the plasminogen zymogen .
Cellular Effects
This compound influences cell function by altering the coagulation process . It contributes to the conversion of inactive plasminogen to active plasmin, which cleaves fibrin polymers to promote thrombolysis .
Molecular Mechanism
The NH2-terminal residues of this compound insert into the plasminogen activation pocket . These interactions, along with the stabilization of loops surrounding the active site, force this compound-bound plasminogen to adopt a catalytically competent conformation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are complex. The this compound-plasminogen complex binds a second plasminogen molecule as substrate, and proteolytically converts it into plasmin . Over time, the this compound-plasmin complex becomes the dominant species, terminating the initial triggering catalytic cycle of plasminogen activation .
Metabolic Pathways
This compound is involved in the coagulation pathway, where it interacts with plasminogen to convert it into plasmin . This process influences metabolic flux and metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: Estreptoquinasa is a purified fibrinolytic bacterial protein produced by group C (beta) -hemolytic streptococci . The production process involves the fermentation of these bacteria, followed by purification steps to isolate the protein .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale fermentation of beta-hemolytic streptococci. The fermentation broth is then subjected to various purification processes, including filtration, precipitation, and chromatography, to obtain the pure protein .
化学反应分析
Types of Reactions: Estreptoquinasa primarily undergoes enzymatic reactions rather than traditional chemical reactions. It forms a complex with plasminogen, promoting the cleavage of the Arg/Val bond in plasminogen to form the proteolytic enzyme plasmin .
Common Reagents and Conditions: The primary reagent involved in the reaction is plasminogen. The reaction conditions are physiological, occurring within the human body at normal body temperature and pH .
Major Products: The major product of the reaction is plasmin, which then degrades fibrin clots, fibrinogen, and other plasma proteins .
科学研究应用
Thrombolysis in Acute Myocardial Infarction
Streptokinase has been extensively studied for its efficacy in treating AMI. Clinical trials, such as the ISIS-2 trial, demonstrated that treatment with streptokinase significantly reduced vascular mortality compared to control groups . It is particularly effective when administered within the first few hours of symptom onset.
Treatment of Pulmonary Embolism
Research indicates that streptokinase can effectively dissolve blood clots in cases of pulmonary embolism, improving patient outcomes. Its use in this context has been supported by various studies highlighting its ability to restore pulmonary blood flow.
Management of Deep Vein Thrombosis
Streptokinase is also utilized in the management of DVT. Its fibrinolytic properties help to alleviate symptoms and prevent complications associated with venous thromboembolism .
Emerging Applications in Hemorrhoidal Disease
Recent studies have explored the use of streptokinase for treating hemorrhoids due to its anti-inflammatory and thrombolytic properties. Formulations for rectal administration have been developed, aiming to provide non-invasive treatment options .
Case Studies and Clinical Trials
Numerous case studies and clinical trials have documented the effectiveness of streptokinase across various applications:
- EMERAS Study : This multicenter study evaluated the benefits of late thrombolysis with streptokinase in patients presenting with suspected myocardial infarction within 6 to 24 hours of symptom onset. Results indicated significant improvements in patient outcomes when treated with streptokinase during this window .
- TERIMA Trials : These trials compared recombinant streptokinase (rSK) with natural streptokinase, showing comparable efficacy in restoring coronary patency and managing acute myocardial infarction . The studies also assessed safety profiles and immunogenicity, indicating that rSK had a favorable profile compared to traditional formulations.
相似化合物的比较
- Staphylokinase
- Tissue plasminogen activator (tPA)
- Urokinase
Estreptoquinasa is unique in its origin from beta-hemolytic streptococci and its specific mechanism of action, making it a valuable tool in thrombolytic therapy .
生物活性
Streptokinase (SK) is a bacterial protein derived from Streptococcus pyogenes, primarily used as a thrombolytic agent in the treatment of various thrombotic conditions, including acute myocardial infarction (AMI). Its mechanism of action involves the conversion of plasminogen to plasmin, leading to the breakdown of fibrin clots. This article delves into the biological activity of streptokinase, supported by research findings, case studies, and comparative data.
Streptokinase functions by binding to plasminogen, forming a complex that activates plasmin. This process facilitates fibrinolysis, the breakdown of fibrin in blood clots. The efficacy of SK as a thrombolytic agent is attributed to its ability to induce clot lysis, which is critical in managing conditions such as AMI and venous thromboembolism.
Thrombolytic Activity
A study conducted at King Khalid University evaluated recombinant streptokinase (rSK) produced in Pichia pastoris. The results indicated that rSK exhibited a clot lysis rate of 82% , comparable to 81% for commercial SK at an enzyme concentration of 2000 U/ml . The specific activity was calculated to be of purified protein, demonstrating the potential effectiveness of rSK in clinical applications .
Table 1: Comparison of Thrombolytic Activity
Enzyme Type | Clot Lysis (%) | Concentration (U/ml) | Specific Activity (U/mg) |
---|---|---|---|
Recombinant SK | 82 | 2000 | |
Commercial SK | 81 | 2000 | Not specified |
Clinical Efficacy
In clinical settings, streptokinase has shown significant efficacy in restoring catheter patency in patients undergoing hematopoietic stem cell transplantation. A cohort study indicated that patients receiving SK therapy demonstrated improved outcomes with reduced thrombus presence . The administration dosage ranged from 5,000 to 25,000 UI/hour , effectively treating thrombosis in central venous catheters.
Case Studies
A multicenter study highlighted the safety and efficacy profile of streptokinase in AMI management. Over a seven-year pharmacovigilance program monitoring adverse drug reactions (ADRs), out of 1660 notifications regarding SK prescriptions, approximately 47.7% reported suspected ADRs. Notably, serious bleeding complications were minimal, with only three cases of hemorrhagic stroke reported .
Anaphylactic Reactions
Despite its therapeutic benefits, streptokinase can induce allergic reactions due to its antigenic properties. A case report documented an anaphylactic reaction following the first exposure to SK during thrombolytic therapy for AMI . This underscores the importance of monitoring patients for potential hypersensitivity reactions.
属性
IUPAC Name |
4-cyclohexylpyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWVSXEDRYQGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864144 | |
Record name | 4-Cyclohexylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219214-76-2, 9002-01-1 | |
Record name | 4-Cyclohexylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kinase (enzyme-activating), strepto- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。